Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h
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Overview
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h is a complex organic compound with a unique structure that includes a benzamide core and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrimidine ring through a series of condensation and cyclization reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient and consistent synthesis of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and varying functional groups.
Uniqueness
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-h is unique due to its specific combination of a benzamide core and a pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
176370-48-2 |
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Molecular Formula |
C28H36N4O4 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C28H36N4O4/c1-4-7-12-19-17-21(18-20(24(19)33)13-8-5-2)26(34)30-23-25(29)32(22-14-10-9-11-15-22)28(36)31(16-6-3)27(23)35/h9-11,14-15,17-18,33H,4-8,12-13,16,29H2,1-3H3,(H,30,34) |
InChI Key |
MUBNFACGSYUVRK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CCC)C3=CC=CC=C3)N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CCC)C3=CC=CC=C3)N |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-hydroxy- |
Origin of Product |
United States |
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